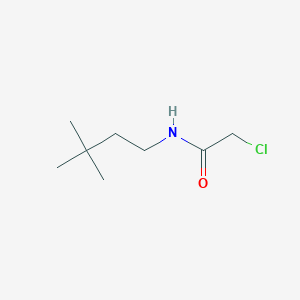

2-chloro-N-(3,3-dimethylbutyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3,3-dimethylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-8(2,3)4-5-10-7(11)6-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSMYYDTXPAMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of Novel Thioethers: A Detailed Guide to the S-Alkylation of Thiols with 2-chloro-N-(3,3-dimethylbutyl)acetamide

An Application Note and Protocol for Researchers

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the coupling of 2-chloro-N-(3,3-dimethylbutyl)acetamide with a variety of thiol-containing compounds. This reaction, a classic example of nucleophilic substitution, is a robust and versatile method for synthesizing thioether derivatives, which are valuable scaffolds in medicinal chemistry and drug development.[1][2] We will delve into the underlying SN2 mechanism, explain the critical experimental parameters, and provide two field-proven, step-by-step protocols suitable for both aliphatic and aromatic thiols. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this efficient conjugation chemistry.

Introduction and Scientific Background

The formation of a stable thioether bond is a cornerstone of modern organic and medicinal chemistry. Thioethers are prevalent in numerous pharmaceuticals and natural products.[3] The specific coupling of an α-halo amide, such as 2-chloro-N-(3,3-dimethylbutyl)acetamide, with a thiol offers a direct route to α-amido thioether structures. The chloroacetamide moiety is a highly effective electrophilic "warhead" that reacts efficiently and specifically with nucleophilic thiol groups, such as the side chain of cysteine residues in proteins.[4][] This reactivity makes it a valuable tool in bioconjugation for creating antibody-drug conjugates (ADCs) and labeling proteins.[]

The reaction proceeds via the deprotonation of a thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻), which then displaces the chloride from the α-carbon of the chloroacetamide in a bimolecular nucleophilic substitution (SN2) reaction.[6][7] This process results in the formation of a stable and irreversible carbon-sulfur bond.[] Understanding the kinetics and mechanism of this reaction is crucial for optimizing reaction conditions and achieving high yields.

Reaction Mechanism and Kinetics

The coupling of 2-chloro-N-(3,3-dimethylbutyl)acetamide with thiols is a classic SN2 reaction. The key steps are:

-

Deprotonation: A base is used to abstract the acidic proton from the thiol (pKa ≈ 6-11), generating a highly nucleophilic thiolate anion.[8] The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

-

Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride).

-

Displacement: The chloride ion is displaced in a single, concerted step, leading to the formation of the thioether product.

Kinetic studies on the reaction between chloroacetamides and thiols confirm a concerted SN2 mechanism.[4][9] These studies show a relatively early transition state with respect to both the incoming nucleophile (thiolate) and the departing leaving group (halide), which is characteristic of a highly reactive electrophile.[4]

Experimental Workflow Overview

The overall process for the synthesis, purification, and confirmation of the target thioether is outlined below.

Key Experimental Parameters & Causality

The success of this coupling reaction hinges on the careful selection of reagents and conditions.

-

Choice of Base: The base must be strong enough to deprotonate the thiol but should not interfere with the amide functionality.

-

Sodium Hydride (NaH): An excellent choice for N-alkyl amides when used in an aprotic solvent like DMF.[10] It is a non-nucleophilic, irreversible base that generates hydrogen gas as the only byproduct.

-

Sodium Ethoxide (NaOEt): Effective when using ethanol as a solvent. The ethoxide generates the sodium thiolate in situ. This method is well-suited for various chloroamides but may be less efficient for N-alkyl variants compared to the NaH/DMF system.[10]

-

-

Choice of Solvent: The solvent must solubilize the reagents and favor the SN2 mechanism.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that accelerates SN2 reactions by solvating the cation (Na⁺) while leaving the anion (thiolate) relatively free and highly nucleophilic.[10][11]

-

Ethanol (EtOH): A polar protic solvent that can also be used, particularly with alkoxide bases like NaOEt.[10] However, its protic nature can slightly diminish the nucleophilicity of the thiolate through hydrogen bonding.

-

-

Temperature: The reaction is typically conducted at room temperature. For less reactive thiols, gentle heating (e.g., 40-50 °C) may be required. However, higher temperatures can increase the likelihood of side reactions.

-

Atmosphere: To prevent the oxidative dimerization of the thiol to a disulfide, it is best practice to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6][12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable.

Protocol A: Preferred Method for N-Alkyl Amides using Sodium Hydride

This method is highly efficient for coupling 2-chloro-N-(3,3-dimethylbutyl)acetamide with various thiols.[10]

Materials:

-

Thiol (1.1 equivalents)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

2-chloro-N-(3,3-dimethylbutyl)acetamide (1.0 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexane (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), weigh the sodium hydride (1.2 eq.).

-

NaH Wash: Add anhydrous hexane to the flask, swirl the suspension, and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this washing step twice to remove the mineral oil.

-

Thiolate Formation: Suspend the washed NaH in anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add a solution of the thiol (1.1 eq.) in anhydrous DMF to the NaH suspension. The addition may be exothermic.[10]

-

Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Coupling Reaction: Add a solution of 2-chloro-N-(3,3-dimethylbutyl)acetamide (1.0 eq.) in anhydrous DMF to the reaction mixture.

-

Monitoring: Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloroacetamide is consumed (typically 2-6 hours).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

-

Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure thioether.

Protocol B: Alternative Method using Sodium Ethoxide

Materials:

-

Thiol (1.1 equivalents)

-

Sodium Ethoxide (NaOEt) (1.2 equivalents)

-

2-chloro-N-(3,3-dimethylbutyl)acetamide (1.0 equivalent)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in anhydrous ethanol. Add sodium ethoxide (1.2 eq.) and stir the mixture at room temperature for 30 minutes to form the sodium thiolate in situ.[10]

-

Coupling Reaction: Add a solution of 2-chloro-N-(3,3-dimethylbutyl)acetamide (1.0 eq.) in anhydrous ethanol to the reaction mixture.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Extraction: Redissolve the residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing, Drying, and Purification: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, concentrate, and purify the crude product by flash column chromatography as described in Protocol A.

Data Summary and Expected Outcomes

The choice of protocol and reaction conditions can be tailored based on the nature of the thiol substrate.

| Thiol Type | Recommended Protocol | Typical Reaction Time (RT) | Expected Yield | Notes |

| Primary Aliphatic | Protocol A (NaH/DMF) | 2-4 hours | >85% | Reaction is typically fast and clean. |

| Secondary Aliphatic | Protocol A (NaH/DMF) | 4-8 hours | 70-90% | Slightly slower due to increased steric hindrance. |

| Aromatic (Thiophenol) | Protocol A or B | 3-6 hours | >80% | Aromatic thiols are generally acidic and react readily. |

| Heterocyclic | Protocol A (NaH/DMF) | 4-10 hours | 65-85% | Reactivity can vary based on the heterocycle. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient base or incomplete deprotonation. 2. Low reactivity of the thiol. 3. Impure reagents (e.g., wet solvent). | 1. Ensure accurate stoichiometry of the base. Use freshly opened/prepared base. 2. Gently heat the reaction mixture (40-50 °C). 3. Use anhydrous solvents and fresh reagents. |

| Disulfide Formation | Oxidation of the thiol by atmospheric oxygen. | Perform the reaction under a strictly inert atmosphere (N₂ or Ar). |

| Multiple Products | 1. Reaction with other nucleophilic sites on the thiol molecule. 2. Side reactions due to excessive heat. | 1. Use protecting groups for other sensitive functionalities if necessary. 2. Maintain the reaction at room temperature unless heating is required. |

| Low Yield after Work-up | The product may have some water solubility, especially with polar thiols. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. |

References

-

Convergent Synthesis of Thioether Containing Peptides. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of α–thioamide precursors The α-thioamides were prepared in two steps: formation of the α-chloroamides followed b. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thioether (Sulfide) Synthesis - EASY! (2023). YouTube. Retrieved from [Link]

-

Synthesis of Thiols & Thioethers | Organic Chemistry. (2010). YouTube. Retrieved from [Link]

-

Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. Retrieved from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Thiols and Sulfides. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Thiol Alkylation. (2024). YouTube. Retrieved from [Link]

-

Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

-

Organic Letters Journal. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

-

A kinetic study of thiol addition to N-phenylchloroacetamide. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents. (2019). PubMed. Retrieved from [Link]

-

Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic Acyl Substitution. (2021). YouTube. Retrieved from [Link]

-

New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). PMC - NIH. Retrieved from [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2025). Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]

-

Synthesis of some novel thiazole deriva. (n.d.). JOCPR. Retrieved from [Link]

Sources

- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Troubleshooting & Optimization

minimizing hydrolysis side reactions of 2-chloro-N-(3,3-dimethylbutyl)acetamide

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-chloro-N-(3,3-dimethylbutyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve common challenges, particularly the prevalent issue of hydrolysis. We will explore the causality behind experimental choices to ensure your success.

Troubleshooting Guide: Minimizing Hydrolysis Side Reactions

This section addresses specific issues you may encounter during the synthesis, workup, and storage of 2-chloro-N-(3,3-dimethylbutyl)acetamide.

Q1: My reaction yield is consistently low, and I've identified an impurity with a mass 18 Da lower than my product's chlorine isotope pattern. Is this hydrolysis?

A1: Yes, this is a classic indicator of hydrolysis. The primary hydrolysis byproduct of 2-chloro-N-(3,3-dimethylbutyl)acetamide is 2-hydroxy-N-(3,3-dimethylbutyl)acetamide. The hydrolysis reaction involves the substitution of the chlorine atom with a hydroxyl group (-OH) from water. This results in a mass decrease corresponding to the difference between chlorine (approx. 35.5 amu) and a hydroxyl group (approx. 17 amu), which is about 18.5 amu, consistent with your mass spectrometry data.

This side reaction is primarily a nucleophilic substitution (SN2) at the alpha-carbon, which is activated by the adjacent carbonyl group.[1][2] The presence of water, especially under neutral to basic conditions, significantly accelerates this process.[3][4][5]

Q2: During the synthesis from 3,3-dimethylbutan-1-amine and chloroacetyl chloride, what are the critical parameters to control to prevent hydrolysis?

A2: Preventing hydrolysis during the synthesis itself is paramount. The reaction is typically an acylation, which generates HCl as a byproduct. This acid must be neutralized without introducing conditions that favor hydrolysis of the product.

Key Parameters to Control:

-

Solvent Choice: Utilize anhydrous aprotic solvents. Dichloromethane (DCM) or toluene are excellent choices as they are non-polar and will not participate in the reaction.[6][7] Polar protic solvents like alcohols or water should be strictly avoided as they can act as nucleophiles and promote hydrolysis.[8] Nonpolar solvents generally favor the desired SN2 acylation pathway over competing side reactions.[9]

-

Temperature: Maintain a low reaction temperature, typically 0-5 °C, especially during the addition of chloroacetyl chloride.[7] Amide hydrolysis has a significant activation energy, and lower temperatures drastically reduce the rate of the competing hydrolysis reaction.[10]

-

Base Selection: Use a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.[7][11] Using an excess of the starting amine (3,3-dimethylbutan-1-amine) is also a viable strategy.[11] Avoid using hydroxide bases like NaOH or KOH, as the hydroxide ion is a potent nucleophile that will readily attack the alpha-carbon of your product, leading to the hydroxy-substituted byproduct.[1][12]

-

Moisture Control: Ensure all glassware is oven-dried, and reactants (especially the amine and solvent) are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Q3: My product appears pure after the reaction, but I observe significant degradation during aqueous workup and purification. How can I improve stability?

A3: This is a common pitfall. The product is most vulnerable when exposed to aqueous phases, especially if the pH is not controlled.

Workup Best Practices:

-

Minimize Contact with Water: If an aqueous wash is necessary, use chilled, deionized water or a brine solution to reduce the solubility of your product and minimize the contact time.

-

pH Control: During washes, ensure the aqueous phase remains neutral or slightly acidic. If a base was used in the reaction (like TEA), the wash is intended to remove its hydrochloride salt. Do not use a basic wash (e.g., sodium bicarbonate solution) unless absolutely necessary, and if so, keep the contact time extremely short and the temperature low. Hydrolysis of chloroacetamides is significantly accelerated under basic conditions.[4][5]

-

Drying: After phase separation, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure all residual water is removed before solvent evaporation.

Purification Best Practices:

-

Anhydrous Solvents: For chromatographic purification (e.g., flash chromatography), use anhydrous solvents.

-

Avoid Protic Solvents: If possible, avoid highly polar, protic eluents like methanol in large concentrations. A gradient with ethyl acetate and a non-polar solvent like hexanes is often sufficient. If a polar modifier is needed, consider using a less nucleophilic solvent like acetonitrile.

Frequently Asked Questions (FAQs)

-

What is the primary mechanism of hydrolysis for 2-chloro-N-(3,3-dimethylbutyl)acetamide? The dominant mechanism is a bimolecular nucleophilic substitution (SN2) reaction where a water molecule or hydroxide ion attacks the carbon atom bearing the chlorine.[1] This is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. While amide bond hydrolysis can also occur under harsh acidic or basic conditions with heating, the C-Cl bond is significantly more labile under typical experimental conditions.[13]

-

Does the bulky 3,3-dimethylbutyl (neohexyl) group affect the rate of hydrolysis? Yes, but perhaps not as much as one might think. The steric bulk is on the nitrogen atom, which is removed from the reaction center (the α-carbon). While bulky N-alkyl substituents can influence the overall reactivity and mechanism in some chloroacetamides, the primary factor for hydrolysis at the C-Cl bond remains the accessibility of the α-carbon to the nucleophile (water/hydroxide).[1][4] The steric hindrance is more likely to influence side reactions at the amide carbonyl itself.

-

Which analytical techniques are best for monitoring the formation of the hydrolysis byproduct? High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal technique.[14][15] It allows for the separation of the more polar hydroxy-byproduct from the less polar chloro-product and provides definitive mass confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the hydroxyl group to increase volatility.[16][17]

Quantitative Data Summary

The following table summarizes the key experimental parameters and their recommended settings to minimize the hydrolysis of 2-chloro-N-(3,3-dimethylbutyl)acetamide.

| Parameter | Condition to Minimize Hydrolysis | Rationale | References |

| pH | Neutral to slightly acidic (pH < 7) | Hydrolysis is significantly catalyzed by basic conditions. | [3][4][5] |

| Temperature | 0-25 °C | The rate of hydrolysis increases with temperature. | [10][18] |

| Reaction Solvent | Anhydrous, Aprotic (e.g., DCM, Toluene) | Prevents the solvent from acting as a nucleophile. | [7][8][9] |

| Workup Solvent | Chilled, non-protic organic solvents | Minimizes contact time and solubility in aqueous phase. | [8] |

| Base for Synthesis | Non-nucleophilic (e.g., Triethylamine) | Neutralizes HCl byproduct without attacking the product. | [7][11] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the key chemical pathways and a troubleshooting decision tree for managing hydrolysis.

Caption: Desired synthesis vs. competing hydrolysis pathway.

Caption: Troubleshooting flowchart for diagnosing hydrolysis issues.

Experimental Protocols

Protocol 1: Recommended Synthesis of 2-chloro-N-(3,3-dimethylbutyl)acetamide

This protocol is optimized to minimize the formation of hydrolysis byproducts.

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 3,3-dimethylbutan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.1 eq) to the stirred solution.

-

Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the mixture back to 0 °C.

-

Quench the reaction by slowly adding chilled deionized water.

-

Transfer the mixture to a separatory funnel, separate the organic layer.

-

Wash the organic layer sequentially with chilled 1M HCl, chilled deionized water, and finally chilled brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: LC-MS Method for Monitoring Hydrolysis

This provides a baseline method for separating the target compound from its primary hydrolysis byproduct.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection (MS): Electrospray Ionization in Positive Mode (ESI+).

-

Expected Elution: The byproduct, 2-hydroxy-N-(3,3-dimethylbutyl)acetamide, is more polar and will have a shorter retention time than the parent compound, 2-chloro-N-(3,3-dimethylbutyl)acetamide.[15] Monitor for the respective [M+H]⁺ ions.

References

- Mayhew, J. L., et al. (2000). Temperature-dependent hydrolysis of R-amides by an amidase from Klebsiella oxytoca. Applied and Environmental Microbiology.

-

Quora. (2018). Why is heat needed for the hydrolysis of amides?[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide.[Link]

-

Zheng, W., & Ahuja, S. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. [Link]

-

McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

-

Zheng, W., & Ahuja, S. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

-

McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

-

Zhang, Y., et al. (2024). Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface. ResearchGate. [Link]

-

College of Saint Benedict/Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution.[Link]

-

Zheng, W., & Ahuja, S. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

-

Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.[Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.[Link]

-

LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects.[Link]

-

Lee, K. S., et al. (2003). Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. [Link]

-

Wang, T., et al. (2019). Weak magnetic field accelerates chloroacetamide removal by zero-valent iron in drinking water. TU Delft Research Portal. [Link]

-

Bennett, C. S. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.[Link]

-

de Bruyn, T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]

-

ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,...[Link]

-

U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group.[Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. PMC. [Link]

-

ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.[Link]

-

Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

-

PrepChem. Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide.[Link]

-

Kim, J., et al. (2021). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. PMC. [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Chapter 7: ANALYTICAL METHODS.[Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Chapter 6: ANALYTICAL METHODS.[Link]

-

Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions.[Link]

-

NIST. 2-Chloro-N-methylacetamide. NIST WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide / Org. Biomol. Chem., 2003 [sci-hub.sg]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. researchgate.net [researchgate.net]

optimizing reaction temperature for N-alkylation with 2-chloro-N-(3,3-dimethylbutyl)acetamide

Topic: 2-chloro-N-(3,3-dimethylbutyl)acetamide

Executive Summary

Current Status: The N-alkylation of 2-chloro-N-(3,3-dimethylbutyl)acetamide is a kinetically sensitive process. Unlike its bromo- or iodo- analogs, the chloro- derivative possesses a stronger C-Cl bond (approx. 81 kcal/mol vs. 57 kcal/mol for C-I), requiring higher activation energy.

The Core Challenge: Researchers often face a dichotomy:

-

Low Temperature (<40°C): Reaction stalls due to the poor leaving group ability of chloride.

-

High Temperature (>90°C): Risks competitive hydrolysis of the amide, self-alkylation (dimerization), or degradation of the nucleophile.

Recommended Operational Window: The optimal window typically lies between 50°C and 75°C in polar aprotic solvents, often requiring Finkelstein catalysis (KI) to proceed efficiently without excessive heat.

Module 1: The Thermodynamics of N-Alkylation

To optimize temperature, one must understand the mechanism. This is a classic

Mechanistic Insight: The Finkelstein Advantage

Direct displacement of the chloride is slow. By adding a catalytic amount of Potassium Iodide (KI), you generate the iodo-intermediate in situ. The iodide is a better nucleophile (displaces Cl) and a better leaving group (displaced by your amine/nucleophile).

Why this matters for Temperature:

-

Without KI: Requires 80°C+ to overcome the activation energy of the C-Cl bond.

-

With KI: Reaction often proceeds at 50–60°C , preserving the integrity of the amide bond.

Visualizing the Reaction Pathway

Caption: Figure 1. The catalytic effect of Iodide allows for lower temperature operation, bypassing the high-energy direct displacement of Chloride and reducing thermal side-reactions.

Module 2: Troubleshooting Guide

Use this matrix to diagnose temperature-related failures in your synthesis.

| Symptom | Likely Cause | Thermodynamic/Kinetic Explanation | Corrective Action |

| Reaction Stalled (<10% Conv.) | Temperature too low for C-Cl bond cleavage. | The activation energy ( | Step 1: Add 10-20 mol% KI (Potassium Iodide).Step 2: Increase temp to 60°C. |

| Product Degradation / Hydrolysis | Temperature too high in presence of trace water. | Amides are susceptible to hydrolysis at high temps, especially if the solvent is hygroscopic (e.g., DMF, DMSO). | Step 1: Dry solvent over molecular sieves.Step 2: Reduce temp to 50°C.Step 3: Switch to MeCN (lower boiling point, easier to dry). |

| Dimerization (Impurity +177 Da) | Thermal overshoot + Base issues. | At high T, the amide N-H becomes acidic enough to deprotonate and attack another molecule of starting material. | Step 1: Lower temp.Step 2: Use a milder base (e.g., |

| Precipitation of Reagent | Solubility limit of the 3,3-dimethylbutyl tail. | The lipophilic tail may crystallize out in polar solvents if T is too low. | Step 1: Ensure T > 35°C to maintain solubility in DMF/DMSO.Step 2: Dilute reaction mixture. |

Module 3: Optimization Protocol (Step-by-Step)

Do not guess the temperature. Determine it empirically using this Temperature Scanning Protocol .

Experimental Setup

-

Reagent: 2-chloro-N-(3,3-dimethylbutyl)acetamide (1.0 eq)

-

Nucleophile: Your specific amine (1.1 eq)

-

Base:

(2.0 eq) -

Additive: KI (0.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

The Protocol

-

Preparation: Prepare a master stock solution of the reaction mixture.

-

Aliquot: Split the mixture into 4 sealed vials.

-

Incubation: Place vials in heating blocks at 40°C, 55°C, 70°C, and 85°C .

-

Sampling: Take aliquots at 1 hour, 4 hours, and 12 hours .

-

Analysis: Analyze via HPLC or LC-MS. Look for the disappearance of the Chloride peak (

) and appearance of Product ( -

Decision Logic: Use the flowchart below to select the final process temperature.

Caption: Figure 2. Decision logic for selecting the optimal reaction temperature based on yield and impurity profile.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the 3,3-dimethylbutyl group relevant to the reaction conditions?

-

A: While it doesn't participate in the reaction mechanism directly, this "neohexyl" tail is highly lipophilic. It increases the solubility of the reagent in non-polar solvents but decreases it in water. If you are using a biphasic system (e.g., water/DCM), this reagent will partition strictly into the organic phase. In polar aprotic solvents (DMF), it ensures the reagent stays in solution, but you must ensure the temperature is high enough (>35°C) to prevent precipitation if the concentration is high [1].

Q2: Can I use microwave irradiation?

-

A: Yes. Microwave heating is highly effective for N-alkylation of chloroacetamides. A typical starting point is 100°C for 10-20 minutes . The short duration minimizes the thermal degradation that would occur during a 12-hour reflux at the same temperature [2].

Q3: My LC-MS shows a mass of M+127. What is this?

-

A: This is the Iodo-intermediate . If you are using Finkelstein conditions (KI), you have successfully displaced the Chloride with Iodide, but the Nucleophile has not yet reacted.

-

Fix: The reaction is stalled at the intermediate. Increase the temperature by 10°C or increase the nucleophile equivalents.

-

Q4: Is the amide bond stable at 100°C?

-

A: Generally, secondary amides are stable at 100°C in neutral/anhydrous conditions. However, in the presence of strong bases (like NaH) or water, hydrolysis becomes rapid. Keep the system strictly anhydrous if operating above 80°C [3].

References

-

PubChem. (2025).[1] 2-chloro-N-(3,3-dimethylbutyl)acetamide Compound Summary. National Center for Biotechnology Information. [Link]

-

Byju's. (2024). Finkelstein Reaction Mechanism and Conditions. Byju's Chemistry Library. [Link]

-

National Institutes of Health (NIH). (2021). Optimization of cysteine residue alkylation using haloacetamide reagents. PubMed.[1] [Link]

Sources

Technical Support Center: Optimization of 2-Chloro-N-(3,3-dimethylbutyl)acetamide

Executive Summary & Mechanistic Insight[1][2][3]

The Core Problem: When utilizing 2-chloro-N-(3,3-dimethylbutyl)acetamide (referred to hereafter as CDBA ) as an electrophile, the most persistent side-reaction is the formation of a cyclic dimer, specifically a 2,5-diketopiperazine (DKP) derivative.

The Mechanism (Why it happens): This is a classic case of competing nucleophilic pathways. Under basic conditions required to activate your intended nucleophile (e.g., a phenol, amine, or thiol), the amide nitrogen of CDBA can also be deprotonated.

-

Deprotonation: The amide proton (

) is removed by the base, generating an amidate anion. -

Intermolecular Attack: This anion acts as a nucleophile, attacking the

-carbon of a second CDBA molecule, displacing the chloride. -

Cyclization: The resulting linear dimer rapidly undergoes intramolecular cyclization to release a second chloride ion and form the thermodynamically stable six-membered DKP ring.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between your desired reaction and the unwanted dimerization.

Figure 1: Competing reaction pathways. Path A (Green) represents the desired substitution. Path B (Red) represents the self-condensation leading to DKP formation.

Troubleshooting Guide (Q&A)

Issue 1: "I see a white precipitate forming immediately upon heating, but my product should be soluble."

Diagnosis: This is almost certainly the Diketopiperazine (DKP) dimer. DKPs are notoriously insoluble in common organic solvents (EtOAc, DCM, Acetone) due to strong intermolecular hydrogen bonding in their crystal lattice. Corrective Action:

-

Filter and Analyze: Isolate the solid. It will likely show a mass of

. -

Switch Protocol: You are likely mixing the Base, Nucleophile, and CDBA all at once ( "Dump and Stir"). Stop this. Switch to the Inverse Addition Protocol (see Section 3).

Issue 2: "My yield is low (40-50%), and I see unreacted nucleophile."

Diagnosis: The CDBA is consuming itself faster than it reacts with your nucleophile. This is a kinetic competition issue. Corrective Action:

-

Increase Nucleophile Equivalents: Push the equilibrium by using 1.2 – 1.5 equivalents of your intended nucleophile relative to CDBA.

-

Change the Base: If you are using a strong base (e.g., NaH, KOtBu), you are quantitatively deprotonating the amide. Switch to a milder base like

or

Issue 3: "Can I use catalytic Iodide (Finkelstein conditions) to speed this up?"

Analysis: Adding KI generates the

-

Pros: Iodide is a better leaving group, accelerating the reaction with your target nucleophile.

-

Cons: Iodide is also a better leaving group for the dimerization. Verdict: Only use KI if your target nucleophile is "soft" and highly reactive (e.g., thiols, secondary amines). For "hard" nucleophiles (phenols), KI often accelerates dimerization more than the desired coupling.

Optimized Experimental Protocols

To prevent dimerization, you must manipulate Concentration and Stoichiometry .

Protocol A: The "Inverse Addition" Method (Recommended)

Best for: Reactions with Phenols, Thiols, or Amines where CDBA is the electrophile.

Principle: Keep the concentration of CDBA near zero at all times. By adding CDBA slowly to an excess of the nucleophile, any CDBA molecule entering the solution is statistically more likely to encounter the Target Nucleophile than another CDBA molecule.

| Step | Action | Critical Parameter |

| 1 | Prepare Solution A: Dissolve your Target Nucleophile (1.2 equiv) and Base (1.5 - 2.0 equiv) in the solvent (e.g., MeCN or DMF). | Ensure the nucleophile is fully dissolved/deprotonated before proceeding. |

| 2 | Heat Solution A: Bring to the desired reaction temperature (e.g., 60°C). | Higher temp favors |

| 3 | Prepare Solution B: Dissolve CDBA (1.0 equiv) in a separate volume of solvent. | Dilution factor: 5-10 mL solvent per gram of CDBA. |

| 4 | Controlled Addition: Add Solution B to Solution A dropwise over 30–60 minutes. | CRITICAL: Use a syringe pump or addition funnel. |

| 5 | Post-Addition: Stir for an additional 1-2 hours. | Monitor by TLC/LCMS. |

Protocol B: Solvent & Base Selection Matrix

Use this table to select conditions that minimize amide deprotonation.

| Target Nucleophile | Recommended Base | Recommended Solvent | Risk of Dimerization |

| Phenols (Ar-OH) | Acetone, MeCN | Medium. Use Protocol A. | |

| Amines (R-NH2) | DIPEA or TEA | DCM, THF, Toluene | Low. Amines are usually more nucleophilic than the amide anion. |

| Thiols (R-SH) | MeOH, DMF | Low. Thiols react very fast. | |

| Alcohols (R-OH) | NaH (Careful!) | THF, DMF | High. NaH will deprotonate the amide. Strict Protocol A required. |

Diagnostic Decision Tree

Use this flowchart to determine the next step in your optimization process.

Figure 2: Troubleshooting logic for dimerization issues.

References

-

Reaction Mechanism & DKP Formation

-

Sureshbabu, V. V., et al. "Diketopiperazines: An overview of the synthesis and their biological activity." Tetrahedron: Asymmetry, 2011.

-

-

pKa Values of Amides

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.

-

-

High Dilution Techniques

-

Knops, G., et al. "Macrocyclization under High Dilution Conditions." Angewandte Chemie, 1993.

-

- Epling, G. A. "Reactivity of alpha-chloroacetamides." Journal of Organic Chemistry.

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2-chloro-N-(3,3-dimethylbutyl)acetamide before handling. DKP byproducts may have unknown biological activity.

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Alkyl-2-Chloroacetamide Derivatives

In the landscape of modern agrochemical and pharmaceutical research, the chloroacetamide scaffold has emerged as a versatile backbone for the development of a wide array of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of N-alkyl-2-chloroacetamide derivatives, a class of compounds demonstrating significant potential in herbicidal, antimicrobial, and anticancer applications. By delving into the structure-activity relationships and mechanisms of action, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction to N-Alkyl-2-Chloroacetamides: A Scaffold of Opportunity

N-alkyl-2-chloroacetamides are characterized by a central acetamide structure with a chlorine atom on the alpha-carbon and a variable alkyl substituent on the nitrogen atom. The inherent reactivity of the C-Cl bond, coupled with the diverse physicochemical properties conferred by the N-alkyl group, underpins the broad spectrum of biological activities observed in this class of compounds. The lipophilicity and steric bulk of the N-alkyl substituent are critical determinants of their efficacy and selectivity.[1][2]

Herbicidal Activity: The Primary Application

The most well-established biological activity of N-alkyl-2-chloroacetamides is their herbicidal effect. These compounds are widely used for pre-emergence weed control in various crops.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary mode of herbicidal action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[1] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, these herbicides disrupt cell division and expansion, leading to the death of susceptible weeds during germination and early growth stages. The chloroacetamide molecule is believed to act as an alkylating agent, forming a covalent bond with a critical cysteine residue in the active site of the VLCFA elongase enzyme.[1]

Signaling Pathway: Inhibition of VLCFA Elongase

Caption: Inhibition of VLCFA elongase by N-alkyl-2-chloroacetamides.

Comparative Herbicidal Efficacy

| Compound Class | N-Substituent Type | General Herbicidal Activity Trend | Key References |

| N-Alkyl-2-chloroacetamides | Linear and branched alkyl chains | Activity generally increases with lipophilicity, but excessive bulk can be detrimental. | [1] |

| N-Aryl-2-chloroacetamides | Phenyl and substituted phenyl rings | Activity is dependent on the nature and position of substituents on the aryl ring. | [3] |

| N-Heteroaryl-2-chloroacetamides | Thiazolyl, pyridinyl, etc. | Can exhibit potent herbicidal activity, often with a different spectrum of controlled weeds. | [4][5] |

Antimicrobial Activity: A Promising Frontier

Recent research has unveiled the significant antimicrobial potential of N-alkyl-2-chloroacetamide derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several studies have demonstrated the efficacy of N-substituted chloroacetamides against both Gram-positive and Gram-negative bacteria. The presence of the chloroacetyl group is crucial for activity.[6]

Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [6][7] |

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | 32 - 4000 | [8] |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | >4000 | [8] |

Antifungal Activity

N-alkyl-2-chloroacetamides have also shown promise as antifungal agents, with activity reported against clinically relevant yeasts and molds.

Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [9] |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [10] |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | 128 - >4000 | [8] |

Cytotoxic Activity: Potential in Cancer Therapy

The alkylating nature of N-alkyl-2-chloroacetamides has led to investigations into their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines.[11][12][13]

Mechanism of Action: Alkylation and Apoptosis Induction

The proposed mechanism of cytotoxic action involves the alkylation of nucleophilic residues (e.g., cysteine, histidine) in essential proteins, leading to cellular dysfunction and apoptosis.[14] Some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[12][15]

Experimental Workflow: Assessing Cytotoxicity using MTT Assay

Caption: Workflow for determining the cytotoxicity of compounds via MTT assay.

Comparative Cytotoxic Efficacy

The cytotoxic activity of N-alkyl-2-chloroacetamides is highly dependent on the specific N-substituent and the cancer cell line being tested.

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Key References |

| Phenylacetamide derivatives | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 µM (for para-nitro derivative) | [15] |

| Substituted Chloroacetamides | Breast, prostate, and oral cancer cell lines | Varies; some derivatives show promising anti-cancer stem cell potential. | [11][13] |

| Acetochlor (a chloroacetamide herbicide) | HepG2 (Liver Cancer) | Dose-dependent decrease in cell viability (10-100 µM) | [12] |

Experimental Protocols

Synthesis of N-Alkyl-2-Chloroacetamides

General Procedure:

-

To a solution of the desired primary or secondary alkyl amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, diethyl ether) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkyl-2-chloroacetamide derivative.[16]

In Vitro Herbicidal Activity Assay (Pre-emergence)

-

Prepare pots with a standardized soil mixture.

-

Sow seeds of the target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a uniform depth.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant.

-

Apply the test solutions evenly to the soil surface of the pots.

-

Place the pots in a greenhouse under controlled conditions of temperature, humidity, and light.

-

After a specified period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the growth of the treated plants to that of untreated controls.

-

Calculate the percent inhibition or the concentration required for 50% inhibition (IC50).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeasts).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion and Future Perspectives

N-alkyl-2-chloroacetamide derivatives represent a rich source of biologically active compounds with diverse applications. While their role as herbicides is well-established, their potential as antimicrobial and anticancer agents is a rapidly evolving field of research. The structure-activity relationships discussed in this guide underscore the importance of the N-alkyl substituent in modulating the biological activity of these compounds. Future research should focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity, as well as a more detailed elucidation of their mechanisms of action in different biological systems. A deeper understanding of their toxicological profiles will also be crucial for their safe and effective application in medicine and agriculture.

References

- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (URL not available)

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 671-676. [Link]

-

Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

-

Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Wang, J. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(5), 1-1. [Link]

-

Kovačević, S., Vladimir-Knežević, S., & Babić, J. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 319-328. [Link]

-

Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

-

Milošević, N. P., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(14), 5484. [Link]

-

Ahmadi, F., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-10. [Link]

-

Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 567. [Link]

-

PubChem. Chloroacetamide. (n.d.). [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3538-3553. [Link]

-

Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]

-

de Oliveira, A. C. C., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]

-

Kader, A., & G-A, A. (2025). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. ResearchGate. [Link]

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934. [Link]

-

Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

-

Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]

-

Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]

-

Li, X., et al. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o991. [Link]

Sources

- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. journals.uran.ua [journals.uran.ua]

- 5. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 2-chloro-N-(3,3-dimethylbutyl)acetamide

Senior Application Scientist's Note: This guide addresses the safe handling of 2-chloro-N-(3,3-dimethylbutyl)acetamide, a compound for which a specific, publicly available Safety Data Sheet (SDS) could not be located. The following recommendations are therefore extrapolated from the known hazards of structurally similar chloroacetamides. This information is intended to provide a baseline for safe laboratory practices. It is imperative that you obtain the official SDS from your chemical supplier before any handling of this substance. The supplier's SDS is the only authoritative source for safety information for this specific compound.

Hazard Profile: An Assessment Based on Related Chloroacetamides

Based on the hazard classifications of related chloroacetamide compounds, 2-chloro-N-(3,3-dimethylbutyl)acetamide should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral): Chloroacetamides are often classified as toxic or harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in some cases, severe skin burns.[3][4]

-

Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[3][4]

-

Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2]

-

Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4]

-

Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 2-chloro-N-(3,3-dimethylbutyl)acetamide. The following table outlines the minimum required PPE, with explanations rooted in the presumed hazards of the chloroacetamide class.

| PPE Component | Standard | Rationale |

| Eye/Face Protection | ANSI Z87.1 / EN 166 | Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][5] |

| Hand Protection | EN 374 | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation or puncture before each use. Dispose of contaminated gloves immediately after use. |

| Skin and Body Protection | N/A | A fully buttoned laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or a full chemical suit should be worn.[5] |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved | If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a respirator is required. The type of respirator will depend on the potential exposure concentration and should be selected in accordance with your institution's respiratory protection program. |

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls and Safe Handling

-

Ventilation: All handling of 2-chloro-N-(3,3-dimethylbutyl)acetamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. If the material is a powder, moistening it slightly may help to reduce dustiness during transfer.[1]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]

-

Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse. Do not take contaminated clothing home.[5]

Spillage and Emergency Procedures

In the event of a spill, evacuate the area and prevent others from entering. Wearing the appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid creating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a labeled, sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

All waste containing 2-chloro-N-(3,3-dimethylbutyl)acetamide should be considered hazardous waste.

-

Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.

-

Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[3][5]

-

Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.

Hazard Classification of Related Chloroacetamides

The following table summarizes the GHS hazard classifications for several compounds structurally related to 2-chloro-N-(3,3-dimethylbutyl)acetamide, providing insight into the potential hazards of the target compound.

| Hazard | 2-Chloroacetamide[1][2] | 2-Chloro-N,N-dimethylacetamide[3] | N-(2,6-Dimethylphenyl)chloroacetamide[6] |

| Acute Toxicity, Oral | Category 3 | Category 4 | Not Classified |

| Skin Corrosion/Irritation | Not Classified | Category 1B | Category 2 |

| Serious Eye Damage/Irritation | Not Classified | Category 1 | Category 2 |

| Skin Sensitization | Category 1 | Not Classified | Not Classified |

| Reproductive Toxicity | Category 2 | Not Classified | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Category 3 (Respiratory irritation) | Category 3 (Respiratory irritation) |

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of 2-chloro-N-(3,3-dimethylbutyl)acetamide, from preparation to disposal.

Caption: Workflow for Safe Handling of 2-chloro-N-(3,3-dimethylbutyl)acetamide.

References

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Institutes of Health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.